Pyroglutamylglycine
Overview
Description
Pyroglutamylglycine (also known as pyroglutamate or pGlu-Gly) is a naturally occurring amino acid that is formed when the N-terminal glutamine residue of a peptide is cyclized with its own carboxyl group. It is an important molecule in the body, being involved in many biochemical processes, as well as being a key component of many proteins, peptides, and other molecules. Pyroglutamylglycine plays a role in a variety of physiological processes, including in the regulation of cell growth, apoptosis, and metabolism. Additionally, it has been studied for its potential therapeutic applications, as it has been shown to have anti-inflammatory, anti-apoptotic, and anti-cancer properties.
Scientific Research Applications
Glutathione Synthesis and Cellular Protection
Pyroglutamylglycine is closely related to glutathione (GSH), a tripeptide comprising gamma-glutamylcysteinylglycine. GSH plays a crucial role in cellular defense against oxidative stress. It is synthesized from its constituent amino acids by the consecutive actions of gamma-glutamylcysteine synthetase and GSH synthetase (Anderson, 1998).
Neurotransmission and Brain Function
Research on compounds related to pyroglutamylglycine has shown significant effects on brain neurotransmitters. Studies on glutamic acid decarboxylase (GAD) inhibition have revealed insights into neurotransmitter regulation and implications for neurological conditions (Alberici, Rodriguez de Lores Arna, & De Robertis, 1969).
Peptide Synthesis and Biological Activity
The synthesis of peptides related to pyroglutamylglycine, such as pyroglutamylasparaginylglycine, has been explored. Studies have investigated the biological activity of these peptides, providing insights into peptide design and function (Sorochinskaya, Leont’eva, & Martynov, 1988).
Role in Hormone Regulation
Pyroglutamylglycine is structurally similar to peptides that regulate hormone secretion. For example, Gonadotropin-Releasing Hormone, a key regulator of luteinizing and follicle-stimulating hormones, includes pyroglutamyl as part of its structure (Schally et al., 1971).
Impact on Monoclonal Antibodies
The cyclization of amino acids like glutamic acid to form pyroglutamic acid can significantly impact the charge heterogeneity of therapeutic monoclonal antibodies. Understanding this transformation is crucial for the development and optimization of antibody-based therapies (Liu et al., 2019).
Metabolic Pathways and Biosynthesis
Studies on compounds similar to pyroglutamylglycine have provided insights into various metabolic pathways and biosynthetic processes. For instance, research on oxyvinylglycines and their vinyl ether biosynthesis has revealed unique chemical reactions and modifications in non-ribosomal peptide synthetase-bound substrates (Patteson, Dunn, & Li, 2018).
Cognitive Function and Memory
Research on compounds structurally related to pyroglutamylglycine has explored their role in cognitive functions. For example, studies on metabotropic glutamate-receptor agonists have investigated their effects on memory and cognitive deficits, providing insights into neurotransmitter systems and their potential therapeutic applications (Masuoka, Mikami, & Kamei, 2010).
properties
IUPAC Name |
2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c10-5-2-1-4(9-5)7(13)8-3-6(11)12/h4H,1-3H2,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPLTUJPJMFPMP-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951838 | |
Record name | N-[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyroglutamylglycine | |
CAS RN |
29227-88-1 | |
Record name | 5-Oxo-L-prolylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29227-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyroglutamylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029227881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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